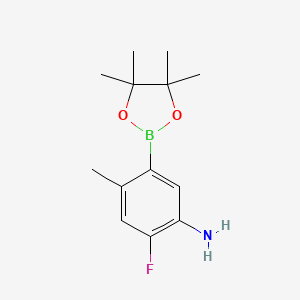

2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Übersicht

Beschreibung

2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a fluorine atom, a methyl group, and a dioxaborolane ring attached to an aniline moiety

Vorbereitungsmethoden

The synthesis of 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which include 2-fluoro-4-methylaniline and pinacol boronate ester.

Borylation Reaction: The key step involves the borylation of 2-fluoro-4-methylaniline using pinacol boronate ester in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting specific enzymes and receptors.

Materials Science: The compound is utilized in the synthesis of advanced materials, including polymers and organic electronic materials.

Chemical Biology: It serves as a probe in chemical biology studies to investigate biological pathways and molecular interactions.

Wirkmechanismus

The mechanism of action of 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it can act as an inhibitor or modulator of enzymes by binding to their active sites. The presence of the boronic acid moiety allows it to form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in biochemical assays .

Vergleich Mit ähnlichen Verbindungen

2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be compared with other boronic acid derivatives such as:

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the fluorine and methyl groups.

2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a phenyl group instead of the aniline moiety.

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar fluorine and dioxaborolane groups but with a different aromatic core.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Biologische Aktivität

2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, including its mechanisms of action, efficacy against various pathogens and cancer cell lines, and safety profiles based on recent research findings.

- Molecular Formula : C₁₃H₁₉BFNO₂

- Molecular Weight : 251.1049 g/mol

- CAS Number : 1012880-11-3

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values were reported for related compounds against multidrug-resistant Staphylococcus aureus (MRSA), ranging from 4–8 μg/mL .

- Additionally, some derivatives showed potent activity against Mycobacterium tuberculosis strains with MIC values as low as 0.5–1.0 μg/mL .

Anticancer Properties

The compound's potential as an anticancer agent has been evaluated in various studies:

- In vitro studies demonstrated that certain derivatives exhibited strong inhibitory effects on cancer cell proliferation with IC50 values around 0.126 μM against aggressive breast cancer cell lines (MDA-MB-231) while showing significantly less effect on non-cancerous cells .

- A pharmacodynamic study using a mouse model indicated that treatment with these compounds led to a notable reduction in tumor metastasis and improved survival rates .

The biological activity of this compound is thought to involve:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells.

- Interaction with Cellular Targets : It has been suggested that the compound may bind to specific targets within cells that are crucial for tumor growth and bacterial survival.

Safety and Toxicity

Safety assessments have been conducted to evaluate the toxicity of the compound:

- In vivo studies demonstrated acceptable toxicity profiles at high doses (up to 800 mg/kg) without significant adverse effects observed in healthy mice .

- The compound was classified as harmful if ingested (H302) and may cause skin irritation (H315), indicating the need for caution during handling .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉BFNO₂ |

| Molecular Weight | 251.1049 g/mol |

| CAS Number | 1012880-11-3 |

| MIC against MRSA | 4–8 μg/mL |

| MIC against Mycobacterium spp. | 0.5–1.0 μg/mL |

| IC50 against MDA-MB-231 | ~0.126 μM |

| Max Oral Dose in Mice | 800 mg/kg |

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of a related compound against MRSA and found promising results with MIC values suggesting potential for further development as an antibiotic.

- Cancer Treatment Model : In a preclinical model involving human breast cancer cells injected into mice, the compound demonstrated significant tumor growth inhibition compared to control groups.

Eigenschaften

IUPAC Name |

2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BFNO2/c1-8-6-10(15)11(16)7-9(8)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWRZGWQZUJSNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.